5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one
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Overview
Description
5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that features a pyrrolo[3,4-d]pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with suitable diketones or aldehydes can lead to the formation of the pyrrolo[3,4-d]pyridazinone ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[3,4-d]pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced pyrrolo[3,4-d]pyridazinone derivatives .
Scientific Research Applications
5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is known for its kinase inhibitory activity.
Pyrrolo[2,3-d]pyrimidine: Another related compound with potential biological activities.
Uniqueness
5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-12-8-15-16-14(18)13(12)10(2)17(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUJWITQRGUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=O)C2=C(N1C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332177 |
Source
|
Record name | 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883037-45-4 |
Source
|
Record name | 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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